Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans
Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans
Brand Name:
Vulcanchem
CAS No.:
142988-22-5
VCID:
VC0116173
InChI:
InChI=1S/C90H120N22O16S.C6H6/c1-12-54(7)77(105-75(114)28-19-37-95-80(115)58-29-31-59(32-30-58)109-110-60-33-35-64(36-34-60)111(10)11)88(123)104-72(45-63-48-93-51-99-63)90(125)112-40-20-26-73(112)85(120)102-69(42-57-21-15-14-16-22-57)81(116)101-70(43-61-46-91-49-97-61)82(117)100-68(41-52(3)4)83(118)106-76(53(5)6)87(122)107-78(55(8)13-2)89(124)103-71(44-62-47-92-50-98-62)84(119)108-79(56(9)113)86(121)96-39-38-94-67-25-17-24-66-65(67)23-18-27-74(66)129(126,127)128;1-2-4-6-5-3-1/h14-18,21-25,27,29-36,46-56,68-73,76-79,94,113H,12-13,19-20,26,28,37-45H2,1-11H3,(H,91,97)(H,92,98)(H,93,99)(H,95,115)(H,96,121)(H,100,117)(H,101,116)(H,102,120)(H,103,124)(H,104,123)(H,105,114)(H,106,118)(H,107,122)(H,108,119)(H,126,127,128);1-6H/t54-,55-,56+,68-,69-,70-,71-,72-,73-,76-,77-,78-,79-;/m0./s1
SMILES:
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)NC(C(C)O)C(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)CCCNC(=O)C8=CC=C(C=C8)N=NC9=CC=C(C=C9)N(C)C.C1=CC=CC=C1
Molecular Formula:
C96H126N22O16S
Molecular Weight:
1876.23
Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans
CAS No.: 142988-22-5
Cat. No.: VC0116173
Molecular Formula: C96H126N22O16S
Molecular Weight: 1876.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142988-22-5 |
|---|---|
| Molecular Formula | C96H126N22O16S |
| Molecular Weight | 1876.23 |
| IUPAC Name | benzene;5-[2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
| Standard InChI | InChI=1S/C90H120N22O16S.C6H6/c1-12-54(7)77(105-75(114)28-19-37-95-80(115)58-29-31-59(32-30-58)109-110-60-33-35-64(36-34-60)111(10)11)88(123)104-72(45-63-48-93-51-99-63)90(125)112-40-20-26-73(112)85(120)102-69(42-57-21-15-14-16-22-57)81(116)101-70(43-61-46-91-49-97-61)82(117)100-68(41-52(3)4)83(118)106-76(53(5)6)87(122)107-78(55(8)13-2)89(124)103-71(44-62-47-92-50-98-62)84(119)108-79(56(9)113)86(121)96-39-38-94-67-25-17-24-66-65(67)23-18-27-74(66)129(126,127)128;1-2-4-6-5-3-1/h14-18,21-25,27,29-36,46-56,68-73,76-79,94,113H,12-13,19-20,26,28,37-45H2,1-11H3,(H,91,97)(H,92,98)(H,93,99)(H,95,115)(H,96,121)(H,100,117)(H,101,116)(H,102,120)(H,103,124)(H,104,123)(H,105,114)(H,106,118)(H,107,122)(H,108,119)(H,126,127,128);1-6H/t54-,55-,56+,68-,69-,70-,71-,72-,73-,76-,77-,78-,79-;/m0./s1 |
| SMILES | CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)NC(C(C)O)C(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)CCCNC(=O)C8=CC=C(C=C8)N=NC9=CC=C(C=C9)N(C)C.C1=CC=CC=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator